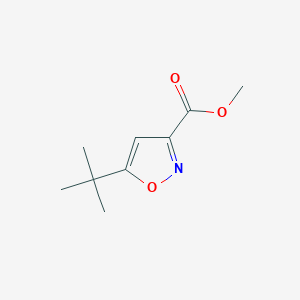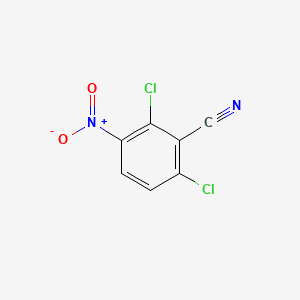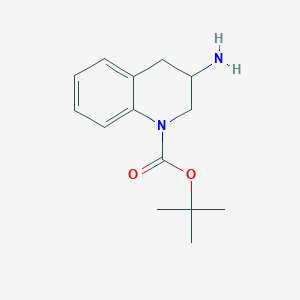
1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures. The first paper describes the synthesis of various heterocyclic compounds, including thieno[2, 3-b]pyridines, which share a thiophene moiety similar to the one in 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid . The second paper discusses the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids, which are structurally related to piperidine carboxylates .
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine-2(1H)-thione with α-halo-reagents, followed by cyclization in an ethanol/piperidine solution to form thieno[2, 3-b]pyridines . Although the synthesis of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid is not explicitly described, similar methods could potentially be adapted for its synthesis, considering the structural similarities. The asymmetric organocatalytic synthesis of piperidine carboxylates is achieved using a chiral phosphoric acid catalyst, indicating that chiral centers can be effectively introduced into piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid would likely exhibit characteristics similar to the compounds described in the papers. The thieno[2, 3-b]pyridines possess a thiophene ring fused to a pyridine, which could imply that the thiophene moiety in 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid would contribute to the molecule's aromaticity and electronic properties . The bisindole-piperidine-amino acid hybrids mentioned in the second paper have been analyzed for their relative and absolute stereochemistry, suggesting that the stereochemistry of the piperidine ring in 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid would also be an important feature .
Chemical Reactions Analysis
The compounds in the first paper undergo various reactions, including condensation with DMF-DMA and reactions with different reagents to afford pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives . These reactions demonstrate the reactivity of the thiophene and pyridine moieties, which could be relevant to the chemical behavior of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid. The second paper does not provide specific reactions for piperidine carboxylates but indicates that the piperidine ring can be functionalized under organocatalytic conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid are not directly reported, the properties of related compounds can offer some predictions. The thieno[2, 3-b]pyridines are likely to have moderate solubility in organic solvents due to their aromatic nature . The bisindole-piperidine-amino acid hybrids are synthesized in dichloromethane, suggesting that they are soluble in this solvent, which may also apply to 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid . The chiral piperidine derivatives are obtained with high enantiomeric excess, indicating that 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid could also exhibit optical activity if synthesized with chiral catalysts .
Scientific Research Applications
Novel Synthesis and Structural Insights
1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid and related compounds have been a focus of research due to their unique structural properties and potential applications in various fields of scientific research. Studies have explored their synthesis, electronic structure, and molecular interactions, highlighting their significance in the development of new chemical entities. For instance, research by Vrabel et al. (2014) demonstrates the novel synthesis and analysis of crystal structures, revealing significant O-H...O and C-H...O interactions within such compounds. These structural insights are crucial for understanding the molecular behavior and designing derivatives with enhanced properties (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties and quantum mechanical analysis of derivatives of 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid have been the subject of detailed investigations. Devi, Bishnoi, and Fatma (2020) conducted a comprehensive study on the spectroscopic characteristics using FT-IR, NMR, and UV techniques, along with quantum chemical methods. This research provides a deep understanding of the molecule's behavior, which is essential for its application in material science, pharmacology, and chemical synthesis (Devi, Bishnoi, & Fatma, 2020).
Anticancer Potential and Chemical Synthesis
The exploration of anticancer agents is a significant area of medical research. Compounds derived from 1-(Thien-3-ylmethyl)piperidine-4-carboxylic acid have been synthesized and evaluated for their potential as anticancer agents. Research by Rehman et al. (2018) on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has revealed promising anticancer activities. These findings open up new avenues for the development of therapeutic agents based on such structural frameworks (Rehman et al., 2018).
properties
IUPAC Name |
1-(thiophen-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-11(14)10-1-4-12(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHMALTXVBIZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-3-ylmethyl)piperidine-4-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)


![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)


